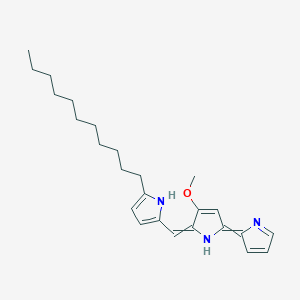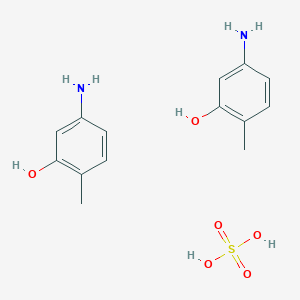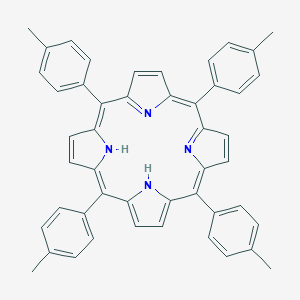
Americium(III) fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Americium(III) fluoride is a chemical compound that is formed by the combination of americium and fluoride ions. It is a radioactive compound that has various scientific research applications, including its use in nuclear reactors, as a tracer in medical studies, and as a potential treatment for cancer.
Mécanisme D'action
The mechanism of action of americium(III) fluoride is not well understood. It is believed to interact with DNA and other cellular components, leading to cell death. It may also generate free radicals that can damage cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of americium(III) fluoride are not well understood. It is known to be highly toxic and radioactive, and exposure to it can lead to a range of health problems, including cancer, organ damage, and radiation sickness.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using americium(III) fluoride in lab experiments include its high radioactivity, which allows for precise measurements and tracking of its movement in the body. However, its toxicity and radioactivity also make it difficult to work with, and special precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are many potential future directions for research on americium(III) fluoride. These include investigating its potential as a treatment for cancer, exploring its interactions with DNA and other cellular components, and improving methods for synthesizing and working with the compound. Additionally, there is a need for further research on the health effects of exposure to americium(III) fluoride and the best ways to protect workers and the public from its harmful effects.
Méthodes De Synthèse
Americium(III) fluoride can be synthesized through various methods, including the reaction of americium oxide with hydrofluoric acid, the reaction of americium nitrate with ammonium fluoride, or the precipitation of americium fluoride from a solution containing americium ions and fluoride ions.
Applications De Recherche Scientifique
Americium(III) fluoride has various scientific research applications, including its use as a tracer in medical studies, its use in nuclear reactors, and its potential use as a treatment for cancer. It is used in medical studies to track the movement of fluids in the body and to determine the effectiveness of certain drugs. In nuclear reactors, it is used to control the rate of nuclear fission and to generate electricity. In cancer treatment, it is being investigated for its ability to target and destroy cancer cells.
Propriétés
Numéro CAS |
13708-80-0 |
|---|---|
Nom du produit |
Americium(III) fluoride |
Formule moléculaire |
AmF3-3 |
Poids moléculaire |
300.05659 g/mol |
Nom IUPAC |
americium;trifluoride |
InChI |
InChI=1S/Am.3FH/h;3*1H/p-3 |
Clé InChI |
KBIPAEHISFXVNR-UHFFFAOYSA-K |
SMILES |
[F-].[F-].[F-].[Am] |
SMILES canonique |
[F-].[F-].[F-].[Am] |
Synonymes |
AMERICIUMFLUORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)


